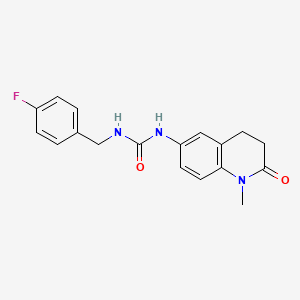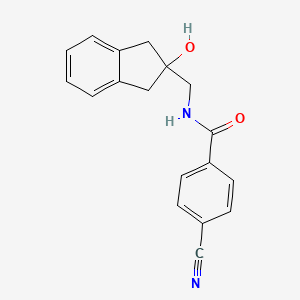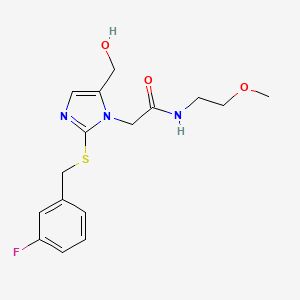![molecular formula C14H19NOS B2970856 N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2418680-34-7](/img/structure/B2970856.png)
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide, also known as MTFMT, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTFMT belongs to a class of compounds known as cyclobutyl amides, which have been found to have various biological activities.
作用機序
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. This compound has also been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can help reduce inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which can help prevent tumor growth.
実験室実験の利点と制限
One advantage of using N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate multiple signaling pathways, which can provide insights into the complex mechanisms involved in various biological processes. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound have been found to induce cell death in non-cancerous cells.
将来の方向性
There are several future directions for the research on N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuroinflammatory disorders and cancer. Another direction is to explore the structure-activity relationships of cyclobutyl amides, which can help identify more potent and selective compounds. Additionally, research can be focused on the development of novel drug delivery systems for this compound, which can improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a promising compound with various potential therapeutic applications. Its ability to modulate multiple signaling pathways and its biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
合成法
The synthesis of N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylcyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with propargyl bromide to yield this compound.
科学的研究の応用
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide has been found to have various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent.
特性
IUPAC Name |
N-(3-methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-4-14(16)15(12-7-10(2)8-12)9-13-11(3)5-6-17-13/h4-6,10,12H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPSLXGROABNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N(CC2=C(C=CS2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)


![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)


![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)


![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)